molecular formula C24H35N3O11S B2877445 Ethyl 2-(3-(4-ethylpiperazin-1-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate dioxalate CAS No. 313641-44-0

Ethyl 2-(3-(4-ethylpiperazin-1-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate dioxalate

Cat. No.: B2877445
CAS No.: 313641-44-0
M. Wt: 573.61
InChI Key: YWSKFJBJBCCGHN-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(4-ethylpiperazin-1-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate dioxalate is a useful research compound. Its molecular formula is C24H35N3O11S and its molecular weight is 573.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

Researchers have explored the synthesis of novel heterocycles utilizing thiophene incorporated thioureido substituents. These compounds have shown potent anticancer activity against human cancer cell lines, emphasizing the potential of thiophene derivatives in developing new anticancer agents (Abdel-Motaal, Asem, & Alanzy, 2020).

Antimicrobial and Antioxidant Studies

Studies have also highlighted the antimicrobial and antioxidant properties of thiophene derivatives. For instance, certain synthesized compounds exhibited excellent antibacterial and antifungal activities, as well as remarkable antioxidant potential, indicating their usefulness in addressing microbial infections and oxidative stress-related conditions (Raghavendra et al., 2016).

Anti-rheumatic Potential

The anti-rheumatic potential of thiophene derivatives has been investigated, with certain compounds displaying significant antioxidant, analgesic, and anti-rheumatic effects in vivo. This suggests their potential application in treating rheumatic diseases (Sherif & Hosny, 2014).

Docking Studies and Biological Evaluation

Thiophene derivatives have been subjected to docking studies and evaluated for their antimicrobial activity, showcasing their potential as bases for developing new antimicrobial agents. This research underscores the importance of structural analysis in designing compounds with desired biological activities (Spoorthy et al., 2021).

Synthesis of Heterocyclic Systems

The ability of thiophene derivatives to serve as precursors in synthesizing various heterocyclic systems with potential pharmaceutical applications has been demonstrated, further highlighting the versatility of thiophene-based compounds in medicinal chemistry (Hemdan & Abd El-Mawgoude, 2015).

Properties

IUPAC Name

ethyl 2-[3-(4-ethylpiperazin-1-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3S.2C2H2O4/c1-3-22-11-13-23(14-12-22)10-9-17(24)21-19-18(20(25)26-4-2)15-7-5-6-8-16(15)27-19;2*3-1(4)2(5)6/h3-14H2,1-2H3,(H,21,24);2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSKFJBJBCCGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OCC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N3O11S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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